![molecular formula C2BrF4N3 B8214506 1-Azido-2-bromo-1,1,2,2-tetrafluoroethane](/img/structure/B8214506.png)
1-Azido-2-bromo-1,1,2,2-tetrafluoroethane
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Overview
Description
1-Azido-2-bromo-1,1,2,2-tetrafluoroethane is a chemical compound used in the synthesis of N-Fluoroalkylated Nitrogen Heterocycles . It is synthesized on a multigram scale from 1,2-dibromotetrafluoroethane and sodium azide .
Synthesis Analysis
The synthesis of 1-Azido-2-bromo-1,1,2,2-tetrafluoroethane involves a straightforward process initiated by organomagnesium compounds (i-PrMgCl·LiCl, turbo Grignard). This process starts with 1,2-dibromotetrafluoroethane and sodium azide .Molecular Structure Analysis
The molecular structure of 1-Azido-2-bromo-1,1,2,2-tetrafluoroethane is derived from its parent compound, 1,1,1,2-Tetrafluoroethane, which has a molecular weight of 102.03 g/mol .Chemical Reactions Analysis
The title azide demonstrates its synthetic utility in the preparation of N-tetrafluoroethylated and N-difluoromethylated five-membered nitrogen heterocycles. This is achieved through azide-alkyne cycloaddition to N-bromotetrafluoroethyl 1,2,3-triazoles, subsequent reduction to N-tetrafluoroethyl triazoles, rhodium-catalyzed transannulation with nitriles to N-tetrafluoroethylated imidazoles, and rhodium-catalyzed ring-opening, and cyclization to N-difluoromethylated oxazoles and thiazoles .Physical And Chemical Properties Analysis
The parent compound, 1,1,1,2-Tetrafluoroethane, is a colorless gas with a faint, ether-like odor at high concentrations. It has a boiling point of 38°F and a molecular weight of 180.927 .Scientific Research Applications
Synthesis of Potassium Sulfonyl (Trifluoromethanesulfonyl)imide Derivatives : It's used for post-polymerization functionalization of (co)polymers (Tintaru, Rollet, Gigmes, & Phan, 2017).
Synthesis and Structure Elucidation of 3-Azido-1,2,4-Triazine N-Oxides : The compound plays a role in the synthesis and structural analysis of these N-oxides (Goodman & Paudler, 1977).
Synthesis of N-Tetrafluoroethylated and N-Difluoromethylated Nitrogen Heterocycles : It is integral in the synthesis of these heterocycles (Tichý, Kostal, Motornov, Klimánková, & Beier, 2020).
Synthesis of Tricyclic Aziridine and Bicyclic Azaoctadiene : This compound is used in the synthesis of these complex molecules (Laus, Kostner, Kahlenberg, & Schottenberger, 2016).
Preparation of -Fluoro- and -Difluoro-Histidinols : It's used in preparing these specific compounds for research applications (Dolenský, Narayanan, & Kirk, 2003).
Preparation of Deoxyinosamines from Vibo-Quercitol : The compound aids in the synthesis of deoxyinosamines, derived from vibo-quercitol (Suami, Ogawa, Yabe, & Uchida, 1971).
Mechanism of Action
Safety and Hazards
Future Directions
The synthetic utility of 1-Azido-2-bromo-1,1,2,2-tetrafluoroethane in the preparation of N-tetrafluoroethylated and N-difluoromethylated five-membered nitrogen heterocycles has been demonstrated. This opens up potential future directions for the use of this compound in the synthesis of other fluorinated heterocycles .
properties
IUPAC Name |
1-azido-2-bromo-1,1,2,2-tetrafluoroethane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BrF4N3/c3-1(4,5)2(6,7)9-10-8 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTHTFCUTJOAQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)(N=[N+]=[N-])(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrF4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-2-bromo-1,1,2,2-tetrafluoroethane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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